4-Iodo-3-nitrotoluene
Overview
Description
Synthesis Analysis
The synthesis of 4-Iodo-3-nitrotoluene derivatives involves various chemical reactions and methodologies aimed at introducing the iodo and nitro groups into the toluene framework. One notable method for synthesizing related compounds involves the solution growth technique, which is used to grow optical quality single crystals from ethyl methyl ketone solvent. This process has been successfully applied to produce crystals of related materials with significant nonlinear optical properties (Dinakaran & Kalainathan, 2013).
Molecular Structure Analysis
The molecular structure of 4-Iodo-3-nitrotoluene and its derivatives has been studied using various spectroscopic techniques. For example, FTIR and FT-Raman spectroscopy have been employed to analyze the molecular structure and vibrational spectra of related nitrotoluene compounds. These studies provide insight into the functional groups, molecular geometry, and electronic structure of the molecules (Ramalingam et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 4-Iodo-3-nitrotoluene derivatives often result in the formation of radical cations, leading to various dissociation dynamics. Research has shown that these compounds can undergo coherently driven C-NO2 bond homolysis, demonstrating the complex interplay between molecular structure and chemical reactivity (Boateng et al., 2018).
Physical Properties Analysis
The physical properties of 4-Iodo-3-nitrotoluene derivatives, such as crystallinity, thermal stability, and optical properties, are critical for their potential applications. The crystal growth and characterization studies of related materials reveal significant insights into their thermal behavior, mechanical properties, and optical characteristics, showcasing their potential as nonlinear optical materials (Dinakaran & Kalainathan, 2013).
Chemical Properties Analysis
The chemical properties of 4-Iodo-3-nitrotoluene, including its reactivity and interactions with other molecules, are influenced by its molecular structure. Studies involving the interaction between the iodo and nitro groups have highlighted the formation of specific molecular ribbons and frameworks, indicating the importance of these functional groups in determining the compound's chemical behavior (Allen et al., 1994).
Scientific Research Applications
Thermodynamic Properties
- The heat capacity of 2-iodo-3-nitrotoluene, a compound closely related to 4-Iodo-3-nitrotoluene, has been precisely measured. This research contributes to understanding the thermodynamic properties of such compounds, including phase transitions and enthalpy measurements (Di et al., 2000).
Chemotherapeutic Activity
- 4-Iodo-3-nitrobenzamide, a derivative of 4-Iodo-3-nitrotoluene, demonstrates potential chemotherapeutic activity. It's capable of inducing cell death in tumor cells, suggesting its application in cancer research (Mendeleyev et al., 1995).
Molecular Dynamics
- The dissociation dynamics of nitrotoluene radical cations, including 4-nitrotoluene, have been investigated. This research provides insights into the ultrafast nuclear dynamics of these compounds, which are important for understanding their behavior in various conditions (Boateng et al., 2018).
Environmental and Health Impact
- Studies on 4-Nitrotoluene focus on its environmental and health hazards due to its toxicity. Research aims to optimize biodegradation processes to mitigate these impacts, highlighting its significance in environmental science (KunduDebasree et al., 2016).
Nanotechnology
- Research involving 1-iodo-4-nitrobenzene, a compound similar to 4-Iodo-3-nitrotoluene, demonstrates the construction of nanowires on graphite. This highlights potential applications in nanotechnology and materials science (Jiang et al., 2007).
Molecular Structure Analysis
- The molecular structures of nitrotoluenes, including 4-nitrotoluene, have been analyzed to understand their thermal decomposition and stability. Such studies are crucial in fields like explosive materials and industrial chemistry (Chen et al., 1995).
Fluorescent Probes
- Research has developed fluorescent probes with high selectivity and sensitivity to 4-Nitrotoluene. This is significant in environmental monitoring and chemical detection (Gou et al., 2019).
Thermal Decomposition Studies
- Studies on the thermal decomposition of nitrotoluenes, including 4-nitrotoluene, help in understanding the hazards and mechanisms that can lead to explosions, emphasizing its relevance in safety and hazard prevention (Zhu et al., 2017).
Identification of Isomers
- Research has been conducted on identifying isomers of nitrotoluene using free electron attachment, which is important for analytical chemistry and material identification (Sulzer et al., 2007).
Structural Studies
- Structural studies of 1-iodo-3-nitrobenzene and its derivatives contribute to the field of crystallography and molecular design (Merz, 2003).
Safety And Hazards
4-Iodo-3-nitrotoluene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and seeking medical attention .
properties
IUPAC Name |
1-iodo-4-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYCDXAZCHMPSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201380 | |
Record name | 4-Iodo-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-nitrotoluene | |
CAS RN |
5326-39-6 | |
Record name | 4-Iodo-3-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodo-3-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iodo-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-4-methyl-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.